molecular formula C39H64N12O19 B1672002 Interleukin-1beta (163-171) CAS No. 106021-96-9

Interleukin-1beta (163-171)

Cat. No.: B1672002
CAS No.: 106021-96-9
M. Wt: 1005 g/mol
InChI Key: NIXBZDOQHRZFDR-OEWCNXHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Interleukin-1beta (163-171) is a synthetic peptide fragment derived from the larger cytokine Interleukin-1beta. This peptide consists of nine amino acids and is known for its immunomodulatory properties. Interleukin-1beta is a key player in the inflammatory response and is involved in various immune system functions, including the activation of lymphocytes and the induction of fever .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Interleukin-1beta (163-171) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Interleukin-1beta (163-171) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Interleukin-1beta (163-171) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Major Products: The primary product is the peptide Interleukin-1beta (163-171) itself. Side products may include truncated or misfolded peptides, which are removed during purification .

Scientific Research Applications

Interleukin-1beta (163-171) has several applications in scientific research:

Mechanism of Action

Interleukin-1beta (163-171) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines and other immune mediators .

Comparison with Similar Compounds

Uniqueness: Interleukin-1beta (163-171) is unique due to its specific sequence and its ability to act as a potent immunomodulator. Unlike other cytokines, it has a well-defined role in both promoting and regulating inflammation, making it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t18-,19-,20-,21-,22-,23-,24-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXBZDOQHRZFDR-OEWCNXHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64N12O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1005.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106021-96-9
Record name Interleukin-1beta (163-171)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106021969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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